molecular formula C15H22BrCl2NO B1527829 2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220029-31-1

2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

Cat. No. B1527829
CAS RN: 1220029-31-1
M. Wt: 383.1 g/mol
InChI Key: BXQIDYZAPSCAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride (2BCDMPH) is a synthetic compound that is used for a variety of scientific research applications. It is a piperidine derivative that is composed of two bromo-chloro-dimethylphenoxyethyl moieties and one hydrochloride group. 2BCDMPH is a versatile compound that can be used for a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Stereoselective Synthesis

Piperidine derivatives, such as those obtained through ring transformation of 2-(2-mesyloxyethyl)azetidines, are valuable templates in medicinal chemistry. The stereoselective preparation of 4-substituted piperidines demonstrates an alternative approach for the synthesis of 3,4-disubstituted piperidines, providing easy access to valuable scaffolds for drug development (Mollet et al., 2011).

Antimicrobial Activities

The synthesis and characterization of piperidine derivatives, such as (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been explored for their antimicrobial activities. These compounds exhibit moderate activities against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Ovonramwen et al., 2019).

Metabolic Activities

Piperidine derivatives have also been studied for their effects on metabolic activities. For instance, certain compounds have shown to reduce food intake and weight gain in obese rats, indicating their potential in obesity treatment (Massicot et al., 1985).

Receptor Agonists

The discovery of nonpeptidic agonists of receptors, such as the urotensin-II receptor, using piperidine derivatives underscores the importance of these compounds in the development of new pharmacological tools and potential drug leads. Such compounds demonstrate selectivity and potency, making them valuable for further research and development (Croston et al., 2002).

properties

IUPAC Name

2-[2-(2-bromo-4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClNO.ClH/c1-10-9-13(14(16)11(2)15(10)17)19-8-6-12-5-3-4-7-18-12;/h9,12,18H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQIDYZAPSCAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 2
2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 3
2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 4
2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 5
2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

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